2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Description
The compound 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine features a 1,3,5-triazine core with:
- Tetramethyl substitution at positions 2 and 4 (two dimethylamino groups).
- A Schiff base substituent at position 6, derived from 4-nitrobenzaldehyde, forming an imine linkage.
This structure combines steric hindrance from methyl groups with electronic effects from the nitroaryl moiety, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2/c1-20(2)13-16-12(17-14(18-13)21(3)4)19-15-9-10-5-7-11(8-6-10)22(23)24/h5-9H,1-4H3,(H,16,17,18,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHNAMMWRSXVDY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91892-39-6 | |
| Record name | NSC319958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Methyl Groups: Methylation of the triazine core is achieved using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a condensation reaction with 4-nitrobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the nitrophenyl group can yield the corresponding amine.
Substitution: The triazine core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations and Key Differences
Structural and Electronic Effects
- Steric Effects : The tetramethyl groups in the target compound reduce nucleophilicity at positions 2 and 4, limiting further substitution reactions compared to unsubstituted triazines (e.g., cyanuric chloride derivatives) .
- Symmetry : Unlike symmetric tri-substituted triazines (e.g., N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine ), the target compound’s asymmetry may reduce crystallinity but improve solubility in organic solvents.
Biological Activity
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a synthetic compound belonging to the class of triazines. Its structural complexity and potential biological activities have attracted interest in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer and antimicrobial properties.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 488.47 g/mol. The structure features multiple amino groups and a nitrophenyl moiety that contribute to its reactivity and biological interactions.
Anticancer Activity
Research has indicated that triazine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that derivatives of 1,3,5-triazine showed promising anticancer activity against various cancer cell lines. Notably:
- In vitro Studies : Compounds structurally related to 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine were tested against melanoma cell lines with effective growth inhibition observed (GI50 values in the low nanomolar range) .
| Compound | Cell Line | GI50 (M) | TGI (M) |
|---|---|---|---|
| 19 | MALME-3 M |
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been explored. Compounds similar to our target have shown effectiveness against various bacterial strains:
- Bacterial Inhibition : Studies have reported that triazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 13 | Staphylococcus aureus | 0.125 µg/ml |
| 14 | Escherichia coli | 0.250 µg/ml |
These results indicate that modifications in the triazine structure can lead to enhanced antimicrobial properties.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Nucleic Acid Synthesis : Triazines may interfere with DNA replication processes in microbial cells.
- Enzyme Inhibition : Certain derivatives have been found to inhibit enzymes critical for cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies highlight the efficacy of triazine derivatives:
- Case Study 1 : A derivative was tested against a panel of human tumor cell lines and demonstrated selective toxicity towards cancerous cells while sparing normal cells.
- Case Study 2 : A comparative study showed that some triazine derivatives had comparable or superior activity against multidrug-resistant bacterial strains compared to standard antibiotics.
Q & A
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodology :
- Flow Reactors : Implement continuous flow systems to reduce solvent waste and improve safety .
- Catalyst Optimization : Replace traditional acids/bases with recyclable ionic liquids or biocatalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
